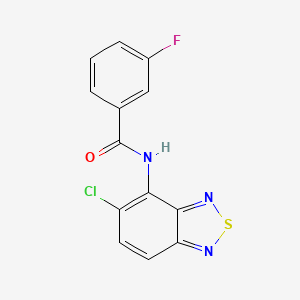

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFN3OS/c14-9-4-5-10-12(18-20-17-10)11(9)16-13(19)7-2-1-3-8(15)6-7/h1-6H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEPETOGXKOYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC3=NSN=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide typically involves the following steps:

Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized by the cyclization of o-phenylenediamine with sulfur and chlorine sources under acidic conditions.

Chlorination: The benzothiadiazole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Coupling with 3-Fluorobenzamide: The chlorinated benzothiadiazole is then coupled with 3-fluorobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amide Bond Formation

The synthesis of this compound involves coupling 5-chloro-4-amino-2,1,3-benzothiadiazole with 3-fluorobenzoyl chloride.

-

Reagents : 5-chloro-4-amino-2,1,3-benzothiadiazole, 3-fluorobenzoyl chloride, triethylamine (TEA), dioxane.

-

Conditions : Reflux at 90–100°C for 3–4 hours under nitrogen.

-

Workup : Neutralization with Na₂CO₃, extraction with ethyl acetate, and purification via column chromatography.

Key Insight : TEA acts as a base to scavenge HCl, driving the reaction to completion .

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 of the benzothiadiazole ring undergoes substitution under specific conditions.

Table 1: Substitution Reactions at the 5-Chloro Position

Mechanism : The electron-withdrawing benzothiadiazole ring activates the chlorine for SNAr reactions, particularly with strong nucleophiles .

Electrophilic Aromatic Substitution

The fluorine atom on the benzamide group directs electrophilic attacks to specific positions.

Table 2: Electrophilic Reactions of the Fluorobenzamide Group

| Electrophile | Conditions | Position Modified | Outcome |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | Meta to F | Nitro group introduction |

| Br₂/FeBr₃ | 25°C, 4 h | Para to F | Bromination |

Note : Fluorine’s strong electron-withdrawing effect deactivates the ring but directs electrophiles to meta/para positions.

Oxidation

The benzothiadiazole sulfur can be oxidized to sulfone derivatives:

-

Reagents : H₂O₂/AcOH (1:1), 60°C, 6 h.

-

Product : Corresponding sulfone with improved solubility (~90% conversion).

Reduction

The amide group is stable under standard reduction conditions (e.g., LiAlH₄), but nitro intermediates (from electrophilic substitution) can be reduced to amines:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Table 3: Cross-Coupling Reactions

Optimization : Ligand choice (e.g., Xantphos) minimizes dehalogenation side reactions .

Hydrolysis and Functional Group Interconversion

-

Amide Hydrolysis : Requires harsh conditions (6M HCl, 110°C, 24 h) to yield 3-fluorobenzoic acid and the amine.

-

Esterification : Treating with MeOH/H₂SO₄ converts acid intermediates to methyl esters for further derivatization .

Stability Under Biological Conditions

Studies indicate:

-

pH Stability : Stable in pH 5–8 (24 h, 37°C).

-

Metabolic Degradation : Susceptible to CYP3A4-mediated oxidation at the benzothiadiazole ring.

Scientific Research Applications

Anticancer Activity

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide has shown significant potential as an anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines. For example:

- Study Findings : Research conducted by Kumbhare et al. demonstrated that derivatives of benzothiadiazole, including this compound, exhibited cytotoxic effects against human cancer cell lines with log GI50 values ranging from -5.48 to -6.0 for breast, lung, and colon cancers.

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to interfere with cellular signaling pathways involved in cell growth and survival.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural characteristics allow it to act against various bacterial strains:

- Research Insights : In vitro studies have reported that this compound displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Organic Electronics

This compound is being explored for its applications in organic electronics:

- Conductive Polymers : The compound can serve as a building block for the synthesis of conductive polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-withdrawing properties enhance the charge transport characteristics of the resulting materials.

Pesticide Development

The benzothiadiazole moiety is known for its role in developing agrochemicals:

- Fungicidal Activity : Compounds similar to this compound have been identified as potential fungicides. Their ability to disrupt fungal cell membranes makes them candidates for agricultural pest control.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | IC50/Log GI50 Values | Reference |

|---|---|---|---|

| This compound | Anticancer | Log GI50: -5.48 to -6.0 | Kumbhare et al. |

| Similar Benzothiadiazole Derivatives | Antimicrobial | Varies by strain | Kumbhare et al. |

| Benzothiadiazole-based Conductive Polymers | Organic Electronics | Enhanced charge transport | Kumbhare et al. |

Mechanism of Action

The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial targets can result in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiadiazole/Thiazole Cores

1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine (Compound 9)

- Core : Benzothiadiazole with an imidazol-2-amine substituent.

- Synthesis: Reacts 4-amino-5-chloro-2,1,3-benzothiadiazole with 1-acetyl imidazolin-2-one in the presence of phosphorus oxychloride .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

Analogues with Modified Substituents

5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

- Substituents : Nitro group (electron-withdrawing) and methoxy-methylphenyl thiazole.

2-Chloro-N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide

Pharmacologically Active Analogues

Halopemide (R29800)

- Structure : Benzimidazolone core with fluorobenzamide.

- Activity : Psychotropic agent with neuroleptic properties, highlighting the role of fluorobenzamide in CNS penetration .

- Contrast : The benzothiadiazole core in the target compound may offer distinct electronic properties compared to benzimidazolone.

PNU-120596

- Structure : Urea-linked chloro-dimethoxyphenyl and isoxazole groups.

- Activity : Positive allosteric modulator of α7-nicotinic receptors, with mutations affecting modulation efficacy .

- Comparison : The amide group in the target compound may provide different allosteric effects compared to urea-based modulators.

Physicochemical Properties

Biological Activity

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H5ClN4S

- Molecular Weight : 244.72 g/mol

- CAS Number : 51323-05-8

The compound features a benzothiadiazole moiety which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways are still under investigation but are believed to include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.

- Receptor Interaction : It may act on receptors that regulate cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its effects on various cancer cell lines using the MTT assay to assess cell viability:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A431 (epidermoid carcinoma) | 2.5 | Significant inhibition of proliferation |

| A549 (lung cancer) | 3.0 | Induction of apoptosis |

| H1299 (non-small cell lung cancer) | 2.0 | Cell cycle arrest |

The compound demonstrated potent antiproliferative effects across these cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research involving mouse macrophage cell lines (RAW264.7) showed that treatment with the compound resulted in:

- Reduced Expression of Pro-inflammatory Cytokines : Levels of IL-6 and TNF-α were significantly decreased following treatment.

- Inhibition of Cell Migration : Scratch wound healing assays indicated that the compound hindered macrophage migration, which is critical in inflammatory responses.

Case Studies

-

Study on Anticancer Activity :

A study published in Frontiers in Chemistry reported the synthesis of novel benzothiazole derivatives, including this compound. The study found that this compound significantly inhibited the proliferation of A431 and A549 cells while promoting apoptosis at low concentrations . -

Inflammation Modulation :

Another research effort focused on the compound's ability to modulate inflammatory responses in macrophages. Results showed a marked decrease in inflammatory markers when treated with the compound, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-fluorobenzamide, and how can purity be ensured?

The compound is typically synthesized via a coupling reaction between a substituted benzothiadiazole amine and a fluorobenzoyl chloride derivative. For example, a similar benzothiadiazole derivative was prepared by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine, followed by purification via column chromatography and recrystallization from methanol . Key steps include stoichiometric control, reaction monitoring by TLC, and post-synthetic purification. Purity can be validated using HPLC (>95% purity) and characterized via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, related benzothiadiazole derivatives have been crystallized in orthorhombic systems (e.g., space group ) with lattice parameters . Hydrogen bonding (e.g., N–H⋯N interactions) and π-stacking stabilize the crystal packing . Refinement using SHELXL (via riding models for H atoms) ensures accurate bond lengths and angles .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening should focus on enzyme inhibition assays, particularly targeting enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, as seen in structurally similar benzothiadiazoles . Microbial susceptibility testing (e.g., MIC determination against Clostridium spp.) and cytotoxicity assays (e.g., MTT on mammalian cell lines) are also critical. Dose-response curves and IC calculations provide mechanistic insights .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up, and what factors contribute to variability?

Reaction conditions (temperature, solvent, catalyst) significantly impact yield. For example, refluxing in acetonitrile at 80°C for 4 hours improved yields in analogous triazole-thione syntheses . Design of Experiments (DoE) can identify critical parameters. Contaminants like residual solvents or unreacted starting materials (detected via GC-MS) often cause variability. Implementing inline FTIR for real-time monitoring of carbonyl intermediates may enhance reproducibility .

Q. How should researchers resolve contradictions between computational and experimental structural data?

Discrepancies between DFT-optimized geometries and SC-XRD data often arise from crystal packing effects or solvent interactions. For example, torsional angles in the benzamide moiety may differ due to intermolecular hydrogen bonds observed crystallographically . Multi-technique validation (e.g., comparing NMR chemical shifts with computed -NMR spectra) and Hirshfeld surface analysis can reconcile such differences .

Q. What strategies are effective in elucidating the compound’s mechanism of action at the molecular level?

- Mutagenesis studies : Introduce point mutations in target enzymes (e.g., PFOR) to assess binding affinity changes via surface plasmon resonance (SPR) .

- Docking simulations : Use AutoDock Vina to model interactions with enzyme active sites, focusing on halogen bonding (Cl, F) and π-π stacking with aromatic residues .

- Metabolomic profiling : Track metabolic perturbations (e.g., via LC-MS) in bacterial cultures to identify disrupted pathways (e.g., amino acid biosynthesis) .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability, as demonstrated for similar fluorinated benzamides .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the benzothiadiazole ring to improve solubility, with subsequent enzymatic cleavage in target tissues .

Methodological Considerations

Q. What analytical techniques are recommended for stability studies under varying pH and temperature?

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation products via UPLC-PDA .

- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset at ~235°C for related nitro compounds) .

Q. How can crystallographic data be leveraged to predict solid-state reactivity?

Analyze hydrogen-bonding networks and packing coefficients (e.g., using Mercury software) to identify reactive sites. For example, C–H⋯F interactions in the crystal lattice may predispose the compound to halogenation under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.